Methyl 2-methyl-2-(3-nitrophenyl)propanoate
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Overview
Description
Methyl 2-methyl-2-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 2-methyl-2-(3-nitrophenyl)propanoic acid. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(3-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-2-(3-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-methyl-2-(3-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 2-methyl-2-(3-nitrophenyl)propanoate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then participate in further biochemical reactions. The nitro group can also undergo reduction to form an amino group, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Methyl 2-methyl-2-(3-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-methyl-2-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position instead of the meta position.
Methyl 2-methyl-2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but with an additional fluoro group on the aromatic ring .
These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities due to the variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
methyl 2-methyl-2-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYZPBKSIFDTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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